molecular formula C17H36N2O4 B12662209 Hexanedioic acid;undecane-1,11-diamine CAS No. 69175-20-8

Hexanedioic acid;undecane-1,11-diamine

Cat. No.: B12662209
CAS No.: 69175-20-8
M. Wt: 332.5 g/mol
InChI Key: DGMZXOMIRKMHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioic acid (adipic acid, C₆H₁₀O₄) is a linear dicarboxylic acid with industrial significance, primarily as a precursor for nylon 6,6 production. Its applications extend to food additives (E355), nanoparticle surface modification, and microbial metabolism .

Undecane-1,11-diamine (1,11-diaminoundecane, C₁₁H₂₆N₂) is a long-chain diamine with a molecular weight of 186.34 g/mol. It serves as a building block in pharmaceuticals, such as anti-Alzheimer drug candidates, and in polymer synthesis .

Properties

CAS No.

69175-20-8

Molecular Formula

C17H36N2O4

Molecular Weight

332.5 g/mol

IUPAC Name

hexanedioic acid;undecane-1,11-diamine

InChI

InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

DGMZXOMIRKMHEF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O

Related CAS

52235-79-7
69175-20-8

Origin of Product

United States

Mechanism of Action

The mechanism of action of hexanedioic acid;undecane-1,11-diamine involves its ability to form stable complexes with various molecules. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Structural and Functional Differences

Property Hexanedioic Acid (C6) Succinic Acid (C4) Dodecanedioic Acid (C12)
Molecular Formula C₆H₁₀O₄ C₄H₆O₄ C₁₂H₂₂O₄
Solubility in Water Low High Very Low
Applications Nylon 6,6, food additives Bioplastics, pharmaceuticals High-performance polymers
Nanoparticle Binding Moderate (optimal chain length prevents dual carboxylate binding) High (shorter chain increases dual binding risk) Low (long chain reduces dispersibility)

Key Findings :

  • Chain Length vs. Solubility: Longer chains (e.g., dodecanedioic acid) exhibit lower water solubility, limiting their use in aqueous systems. Hexanedioic acid balances dispersibility and binding efficiency in nanoparticle surface modifications .
  • Thermodynamic Properties : Hexanedioic acid has a higher melting point (153°C) compared to succinic acid (185°C) but lower than dodecanedioic acid (129°C) .
  • Biological Roles : Hexanedioic acid is a microbial metabolite, while its esters (e.g., dioctyl hexanedioate) are biomarkers in bacterial galls .

Comparison of Undecane-1,11-Diamine with Similar Diamines

Structural and Reactivity Differences

Property Undecane-1,11-Diamine (C11) 1,6-Hexanediamine (C6) 1,12-Diaminododecane (C12)
Molecular Formula C₁₁H₂₆N₂ C₆H₁₆N₂ C₁₂H₂₈N₂
pKa (Basicity) ~10.9 (estimated) 10.93 ~10.8 (estimated)
Applications Pharmaceuticals, polymers Nylon 6,6, adhesives High-flexibility polymers
Polymer Characteristics Longer chain increases flexibility and thermal stability Standard for nylon 6,6 Enhanced mechanical strength in polyamides

Key Findings :

  • Reactivity in Polymerization: Longer diamines (e.g., 1,12-diaminododecane) yield nylons with higher melting points and flexibility compared to 1,6-hexanediamine .
  • Pharmaceutical Utility : Undecane-1,11-diamine’s extended chain facilitates bivalent ligand synthesis for targeting receptors like CB1, enhancing drug efficacy .

Comparative Analysis of Combined Systems: Salts and Polymers

Hexanedioic Acid + Diamine Salts

Compound Hexanedioic Acid + 1,6-Hexanediamine (AH Salt) Hexanedioic Acid + Undecane-1,11-Diamine
Formula C₁₂H₂₆O₄N₂ C₁₇H₃₆O₄N₂
Application Nylon 6,6 precursor Potential high-performance polyamide
Thermal Stability High (melting point ~265°C) Expected higher thermal resistance

Key Findings :

  • The AH salt (1:1 compound of hexanedioic acid and 1,6-hexanediamine) is industrially pivotal for nylon 6,6, offering a balance of strength and processability .
  • Theoretical combinations with undecane-1,11-diamine could produce polyamides with enhanced elongation and chemical resistance due to the longer diamine chain.

Biological Activity

Hexanedioic acid; undecane-1,11-diamine, also known as dodecanedioic acid; undecane-1,11-diamine, is a compound that combines the properties of a saturated dicarboxylic acid and an aliphatic diamine. This unique structure allows it to exhibit various biological activities and potential applications in fields such as materials science and pharmaceuticals. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

  • Hexanedioic Acid (Dodecanedioic Acid) : A dicarboxylic acid with two carboxylic groups at each end of a twelve-carbon chain.
  • Undecane-1,11-Diamine : An aliphatic diamine featuring two amine groups located at the terminal ends of an eleven-carbon chain.

Molecular Formula : C12_{12}H24_{24}N2_2O2_2

Physical Properties :

  • Appearance: White crystalline solid
  • Melting Point: Approximately 129°C

Metabolic Role

Research indicates that hexanedioic acid plays a role as a human metabolite, influencing various metabolic pathways. It has been shown to help maintain normal blood sugar levels in type 2 diabetic patients through intravenous infusion without increasing blood glucose load. This suggests its potential therapeutic applications in metabolic disorders .

Case Studies

  • Metabolic Effects :
    • A study highlighted the intravenous administration of dodecanedioic acid in diabetic patients, which resulted in improved metabolic control without adverse effects on blood glucose levels .
  • Antimicrobial Studies :
    • Research on related compounds has shown that fatty acids with similar structures can inhibit bacterial growth effectively. For example, hexadecanoic acid ethyl ester was identified as a key bioactive compound with antimicrobial properties .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeKey Features
Adipic Acid Dicarboxylic AcidCommonly used in nylon production; shorter chain length (C6)
Sebacic Acid Dicarboxylic AcidLonger chain (C10), used in lubricants and plastics
1,12-Dodecanediamine DiamineSimilar amine structure but lacks carboxylic groups
1,10-Decanediamine DiamineShorter chain than undecane-1,11-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.